molecular formula C4H10O2S2 B1201362 1,4-Dithiothreitol CAS No. 7634-42-6

1,4-Dithiothreitol

Cat. No. B1201362
CAS RN: 7634-42-6
M. Wt: 154.3 g/mol
InChI Key: VHJLVAABSRFDPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-dithiothreitol is the threo-diastereomer of 1,4-dimercaptobutane-2,3-diol. It has a role as a reducing agent, a chelator and a human metabolite. It is a dithiol and a 1,4-dimercaptobutane-2,3-diol.
A reagent commonly used in biochemical studies as a protective agent to prevent the oxidation of SH (thiol) groups and for reducing disulphides to dithiols.

properties

CAS RN

7634-42-6

Product Name

1,4-Dithiothreitol

Molecular Formula

C4H10O2S2

Molecular Weight

154.3 g/mol

IUPAC Name

1,4-bis(sulfanyl)butane-2,3-diol

InChI

InChI=1S/C4H10O2S2/c5-3(1-7)4(6)2-8/h3-8H,1-2H2

InChI Key

VHJLVAABSRFDPM-UHFFFAOYSA-N

impurities

Oxidized form: <2.5% (absorbance at 283nm)

SMILES

C(C(C(CS)O)O)S

Canonical SMILES

C(C(C(CS)O)O)S

Color/Form

Needles from ether
Solid

melting_point

42-43 °C

Other CAS RN

3483-12-3
7634-42-6
6892-68-8
16096-97-2
27565-41-9

Pictograms

Irritant

shelf_life

Chemical stability: May decompose on exposure to moist air or water. Stable under recommended storage conditions.

solubility

In water, 4.94X10+5 mg/L at 25 °C (est)
Freely soluble in water
Freely soluble in ethanol, acetone, ethyl acetate, chloroform, ethe

synonyms

Cleland Reagent
Cleland's Reagent
Clelands Reagent
Dithiothreitol
Reagent, Cleland
Reagent, Cleland's
Sputolysin

vapor_pressure

1.28X10-4 mm Hg at 25 °C (est)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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